Diethylenetriaminepentakis(methylphosphonic acid) solution chemical properties
Diethylenetriaminepentakis(methylphosphonic acid) solution chemical properties
An In-Depth Technical Guide to the Chemical Properties of Diethylenetriaminepentakis(methylphosphonic acid) [DTPMPA] Solution
Executive Summary
Diethylenetriaminepentakis(methylphosphonic acid), or DTPMPA, is a high-performance organophosphonate renowned for its exceptional chelating, scale-inhibiting, and anti-corrosion properties.[1] Its molecular architecture, featuring five methylphosphonic acid groups and three nitrogen atoms, enables the formation of highly stable, multicomponent ring chelates with a wide range of metal ions.[2][3] This guide provides a comprehensive analysis of the chemical properties of DTPMPA in aqueous solutions. It delves into its molecular structure, solution chemistry, mechanisms of action in scale and corrosion inhibition, stability under diverse operational conditions, and standard analytical methodologies. The content is tailored for researchers, scientists, and professionals in drug development and industrial water management who require a deep, mechanistic understanding of this versatile compound.
Introduction: The Quintessential Organophosphonate
In fields ranging from industrial water treatment to medical imaging, the control of metal ions is paramount. DTPMPA has emerged as a critical agent in these domains due to its superior performance compared to many traditional phosphonates and aminopolycarboxylates like EDTA.[4] It belongs to a class of compounds known as nitrogenous organic polyphosphonic acids.[1][5][6][7] The defining characteristic of DTPMPA is its ability to sequester problematic metal ions such as Ca²⁺, Mg²⁺, Ba²⁺, and Fe³⁺, even at sub-stoichiometric concentrations—a phenomenon known as the "threshold effect."[8] This technical guide elucidates the fundamental chemical properties that underpin these powerful functionalities.
Molecular Structure and Physicochemical Properties
The efficacy of DTPMPA is a direct result of its molecular structure. It consists of a diethylenetriamine backbone functionalized with five methylene phosphonic acid groups. This arrangement provides multiple coordination sites (the nitrogen atoms and the oxygen atoms of the phosphonate groups) for metal ions.
Diagram: Chemical Structure of DTPMPA
Caption: Molecular structure of DTPMPA.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₈N₃O₁₅P₅ | [1][6][9] |
| Molar Mass | 573.2 g/mol | [1][6][9] |
| Appearance | Brown or red-brown viscous liquid | [5][6][9] |
| Water Solubility | ≥ 500 g/L at 25°C | [4][6][9] |
| Density (50% aq.) | 1.35 - 1.45 g/cm³ at 20°C | [6][10] |
| pH (1% solution) | < 2.0 | [10][11] |
| Log Kow | -3.4 (estimated) | [4] |
| Vapor Pressure | 1.67 x 10⁻¹⁰ Pa (estimated) | [4] |
The acid form of DTPMPA has limited water solubility and tends to crystallize; therefore, it is typically supplied as an aqueous solution or as a salt (e.g., sodium salt).[1][4][5][6][7]
Solution Chemistry and Behavior
DTPMPA is a polyprotic acid, meaning it can donate multiple protons in solution. The phosphonic acid functional groups are strongly acidic.[4] The degree of ionization is highly dependent on the pH of the solution. At a neutral pH of 7, the molecule is almost fully ionized five times, with a significant portion of molecules being ionized six, seven, or even eight times.[4] This high degree of ionization is responsible for its excellent water solubility and its ability to interact strongly with cations in solution.
Chelation and Complexation Mechanism
The primary mechanism driving the functionality of DTPMPA is chelation.[1][12] This process involves the formation of multiple coordinate bonds between the DTPMPA molecule (the ligand or chelating agent) and a single central metal ion.[12]
Causality of Chelation Efficacy:
-
Polydentate Nature: DTPMPA is a multidentate chelating agent, meaning it has multiple "teeth" (the nitrogen and phosphonate oxygen atoms) to bind to a metal ion.[5][7][9]
-
Chelate Effect: By forming multiple bonds, DTPMPA creates stable, multi-ring structures (chelates) with the metal ion.[2] This is entropically favorable compared to binding multiple single-bond (monodentate) ligands, a phenomenon known as the chelate effect.
-
Formation of Stable Complexes: The resulting water-soluble complexes are very stable, effectively sequestering the metal ions and preventing them from participating in undesirable reactions like precipitation or catalytic degradation.[13]
This powerful chelating ability allows DTPMPA to form stable complexes with a wide array of multivalent metal ions, including Ca²⁺, Mg²⁺, Ba²⁺, Sr²⁺, Fe²⁺, and Fe³⁺.[8]
Diagram: DTPMPA Chelation Mechanism
Caption: DTPMPA forming a stable complex with a Calcium ion.
Scale and Corrosion Inhibition Mechanisms
DTPMPA's utility in industrial applications stems from its dual ability to inhibit both scale formation and corrosion.
Scale Inhibition
The primary mechanism is chelation and solubilization. By forming stable, soluble complexes with scale-forming ions like Ca²⁺ and Ba²⁺, DTPMPA prevents these ions from reaching the critical concentration needed for crystal nucleation and precipitation.[8] This is highly effective for inhibiting common inorganic scales such as calcium carbonate, calcium sulfate, and barium sulfate.[4][7][8][10]
A secondary, crucial mechanism is crystal lattice distortion . Even at sub-stoichiometric concentrations, DTPMPA molecules adsorb onto the active growth sites of newly formed microcrystals.[5][6] This disrupts the regular, ordered growth of the crystal lattice, preventing the crystals from growing larger and adhering to surfaces.[2][3]
Corrosion Inhibition
DTPMPA inhibits corrosion by forming a protective film on the metal surface. The molecule adsorbs onto the metal, with the nitrogen atoms and phosphonate groups forming complexes with metal ions (e.g., Fe²⁺) on the surface.[4] This creates a barrier layer that isolates the metal from the corrosive elements in the water, effectively functioning as an anodic inhibitor.[4] Its effectiveness is often enhanced when used in formulations with other agents like zinc salts.[4]
Stability and Degradation
Understanding the stability of DTPMPA is critical for its application in demanding environments.
-
Thermal and Hydrolytic Stability: DTPMPA exhibits excellent thermal and hydrolytic stability across a wide range of pH values and at high temperatures.[5] It maintains its scale and corrosion inhibition effects in high-alkali environments and at temperatures exceeding 210°C, outperforming many other phosphonates.[1][4][5][6][7]
-
Chemical Stability: It is stable under normal conditions but can be incompatible with strong oxidizing agents.[11] Its performance can be degraded in systems treated with chlorine.[14] It may also be corrosive to metals like aluminum and mild steel at certain concentrations and conditions.[11][15]
-
Photochemical Degradation: DTPMPA is not readily biodegradable.[16] The primary degradation pathway in the aquatic environment is through photolysis, or degradation by sunlight.[17][18] Studies have shown that UV irradiation breaks down DTPMPA into smaller phosphonate products like iminodimethylphosphonic acid (IDMP) and eventually mineralizes them.[17][18] The presence of divalent cations like Ca²⁺ and Mg²⁺ can inhibit the rate of this degradation.[18]
Analytical Methodologies
Accurate quantification of DTPMPA in solution is essential for quality control and for monitoring its concentration in treatment systems. Several methods are employed:
-
Complexometric Titration: This is a common method where the DTPMPA solution is titrated with a standard solution of a metal ion (e.g., zinc or calcium) with which it forms a stable complex. An indicator is used to determine the endpoint of the titration, from which the DTPMPA concentration can be calculated.[19]
-
Acid-Base Titration: As a polybasic acid, DTPMPA can be titrated with a standard base like NaOH. The titration curve will show multiple inflection points corresponding to the neutralization of its acidic protons.[19]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) offer high accuracy and are used to separate and quantify DTPMPA from other components in a complex matrix.[19]
Diagram: General Workflow for HPLC Analysis of DTPMPA
Caption: A typical experimental workflow for quantifying DTPMPA.
Experimental Protocol: Determination of DTPMPA Chelation Capacity
This protocol provides a self-validating system to determine the calcium chelation capacity of a DTPMPA solution using complexometric titration.
Objective: To quantify the amount of calcium carbonate (CaCO₃) that can be chelated by a known amount of DTPMPA solution, expressed as mg CaCO₃ / g DTPMPA.
Materials & Reagents:
-
DTPMPA solution (sample)
-
Standard Calcium Chloride (CaCl₂) solution (0.1 M, accurately prepared)
-
Deionized water
-
pH 10 buffer solution (Ammonia-Ammonium Chloride)
-
Eriochrome Black T (EBT) indicator
-
EDTA disodium salt solution (0.1 M, for standardization)
-
Burette (50 mL), Pipettes, Volumetric flasks, Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Methodology:
-
Standardization (Self-Validation Step):
-
Pipette 25.00 mL of the standard CaCl₂ solution into an Erlenmeyer flask.
-
Add 50 mL of deionized water and 2 mL of pH 10 buffer.
-
Add a pinch of EBT indicator. The solution should turn wine-red.
-
Titrate with the 0.1 M EDTA solution until the color changes sharply from wine-red to pure blue. Record the volume of EDTA used.
-
Repeat 3 times to ensure precision. The consistency of the results validates the accuracy of the standard solutions.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the DTPMPA solution into a 250 mL beaker and record the exact weight.
-
Dilute with 100 mL of deionized water and mix thoroughly.
-
-
Titration Procedure:
-
Transfer the diluted DTPMPA sample to a 250 mL Erlenmeyer flask.
-
Add 2 mL of pH 10 buffer and a pinch of EBT indicator.
-
Titrate with the standardized 0.1 M CaCl₂ solution. The endpoint is the sharp color change from blue to wine-red.
-
Record the volume of CaCl₂ solution added. Repeat for a total of three titrations.
-
-
Calculation:
-
Calculate the chelation value using the following formula: Chelation Value (mg CaCO₃/g) = (V * M * 100.09) / W Where:
-
V = Volume of CaCl₂ titrant in Liters (L)
-
M = Molarity of the CaCl₂ solution in mol/L
-
100.09 = Molar mass of CaCO₃ in g/mol
-
W = Weight of the DTPMPA sample in grams (g)
-
The result is then multiplied by 1000 to convert from g to mg.
-
-
Toxicology and Environmental Profile
DTPMPA and its salts are considered to have low acute toxicity.
| Toxicity Endpoint | Species | Value | Source(s) |
| Oral LD50 | Rat | > 4164 mg/kg bw | [11] |
| Dermal LD50 | Rabbit | > 4605 mg/kg bw | |
| Fish 96-h LC50 | Rainbow Trout | 180 - 252 mg/L | [11] |
| Invertebrate 48-h EC50 | Daphnia magna | > 242 mg/L | [11] |
While it is not readily biodegradable, studies indicate it does not meet the criteria for being a Persistent, Bioaccumulative, and Toxic (PBT) substance.[16] Its strong adsorption to sludge and soil limits its mobility in the environment. The primary environmental concern is its potential to remobilize metals, although this is considered unlikely due to its high adsorption rate.
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